molecular formula C14H12BrNO3 B8666239 7-bromo-3-methoxy-5-methyl-5H-chromeno[2,3-b]pyridin-5-ol

7-bromo-3-methoxy-5-methyl-5H-chromeno[2,3-b]pyridin-5-ol

Cat. No. B8666239
M. Wt: 322.15 g/mol
InChI Key: NOJUWKWOBOCMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-3-methoxy-5-methyl-5H-chromeno[2,3-b]pyridin-5-ol is a useful research compound. Its molecular formula is C14H12BrNO3 and its molecular weight is 322.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-3-methoxy-5-methyl-5H-chromeno[2,3-b]pyridin-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-3-methoxy-5-methyl-5H-chromeno[2,3-b]pyridin-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-bromo-3-methoxy-5-methyl-5H-chromeno[2,3-b]pyridin-5-ol

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

7-bromo-3-methoxy-5-methylchromeno[2,3-b]pyridin-5-ol

InChI

InChI=1S/C14H12BrNO3/c1-14(17)10-5-8(15)3-4-12(10)19-13-11(14)6-9(18-2)7-16-13/h3-7,17H,1-2H3

InChI Key

NOJUWKWOBOCMOE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)OC3=C1C=C(C=N3)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 7-bromo-3-methoxy-5H-chromeno[2,3-b]pyridin-5-one (23 g, 75 mmol) in THF (751 mL, 75 mmol) at −40° C. was added methylmagnesium chloride, 3.0 M solution in THF (88 mL, 263 mmol) over 2 minutes such that the temperature did not rise above −35° C. The resulting red slurry was maintained at −30° C. After 1 hour the reaction, which was now homogeneous, was quenched with 50 mL of ethyl acetate. The solution was then carefully quenched with 800 mL of 50% ammonium chloride. The mixture was poured into a separatory funnel containing ethyl acetate (100 mL). The layers were separated and the organics were washed with brined, dried over sodium sulfate, filtered and concentrated. The aqueous layer was extracted with ethyl acetate (3×500 mL). The combined organic layers were washed with water and then brine, dried over sodium sulfate, filtered, and combined with the above derived oil. This organic solution was washed with brined, dried over sodium sulfate, fitlered and concentrated to provide 7-bromo-3-methoxy-5-methyl-5H-chromeno[2,3-b]pyridin-5-ol as a yellow solid.
Quantity
23 g
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reactant
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751 mL
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reactant
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[Compound]
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solution
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88 mL
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reactant
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